molecular formula C7H3FI2N2 B3294789 3,6-Diiodo-4-fluoroindazole CAS No. 887568-05-0

3,6-Diiodo-4-fluoroindazole

Cat. No.: B3294789
CAS No.: 887568-05-0
M. Wt: 387.92 g/mol
InChI Key: SYCCUMICDYLBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diiodo-4-fluoroindazole: is a synthetic organic compound belonging to the indazole family. The structure of this compound consists of a bicyclic ring system with two iodine atoms and one fluorine atom attached to the indazole core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-4-fluoroindazole typically involves the halogenation of a suitable indazole precursor. One common method includes the use of iodine and fluorine sources under controlled conditions to achieve selective halogenation at the desired positions on the indazole ring . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and catalysts like silver fluoride to facilitate the halogen exchange reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

  • 3,6-Dichloro-4-fluoroindazole
  • 3,6-Dibromo-4-fluoroindazole
  • 3,6-Diiodo-5-fluoroindazole

Comparison: 3,6-Diiodo-4-fluoroindazole is unique due to the presence of both iodine and fluorine atoms on the indazole ring. This specific halogenation pattern can influence the compound’s reactivity, biological activity, and physicochemical properties . Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-fluoro-3,6-diiodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCCUMICDYLBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303323
Record name 4-Fluoro-3,6-diiodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-05-0
Record name 4-Fluoro-3,6-diiodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887568-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3,6-diiodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Diiodo-4-fluoroindazole
Reactant of Route 2
3,6-Diiodo-4-fluoroindazole
Reactant of Route 3
Reactant of Route 3
3,6-Diiodo-4-fluoroindazole
Reactant of Route 4
Reactant of Route 4
3,6-Diiodo-4-fluoroindazole
Reactant of Route 5
3,6-Diiodo-4-fluoroindazole
Reactant of Route 6
3,6-Diiodo-4-fluoroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.